

Flaccidin dosage and concentration for experiments

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Compound of Interest

Compound Name: *Flaccidin*

Cat. No.: *B12302498*

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Note on "Flaccidin"

Initial research did not yield information on a specific scientific compound named "**Flaccidin**." This name may be hypothetical, proprietary, or a misspelling. Therefore, to fulfill the detailed requirements of the request for application notes and protocols, this document uses Flavopiridol (Alvocidib) as a representative example of a well-characterized kinase inhibitor. Flavopiridol is a synthetic flavonoid that has been extensively studied in cancer research for its ability to inhibit cyclin-dependent kinases (CDKs). The following data and protocols are specific to Flavopiridol and are intended to serve as a comprehensive template.

Application Notes: Flavopiridol (Alvocidib)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavopiridol (also known as Alvocidib) is a synthetic flavone and a potent inhibitor of cyclin-dependent kinases (CDKs).[1][2] It functions by competing with ATP for the kinase binding site, leading to the inhibition of cell cycle progression and transcription.[3][4] Flavopiridol has demonstrated anti-cancer activity against a wide range of tumor cell lines, including leukemia, lymphoma, and various solid tumors, by inducing cell cycle arrest and apoptosis.[2][5] These notes provide an overview of its mechanism of action, effective concentrations, and key experimental considerations.

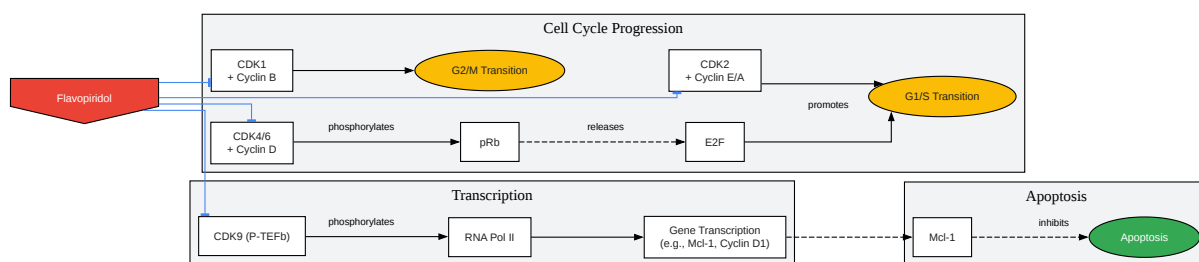
Mechanism of Action

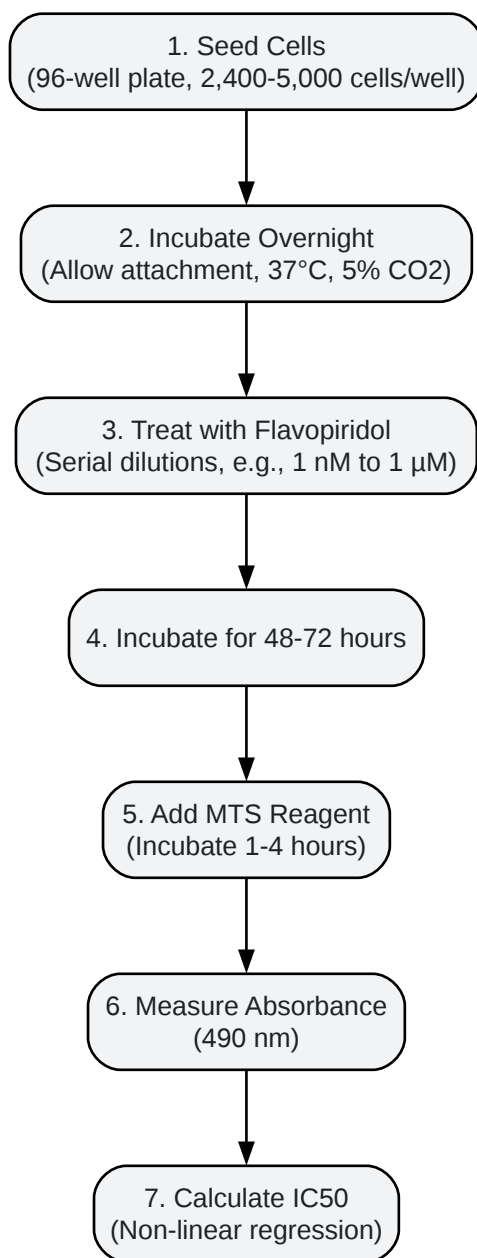
Flavopiridol exerts its anti-proliferative effects through multiple mechanisms, primarily by inhibiting a broad range of cyclin-dependent kinases.

- **Cell Cycle Arrest:** Flavopiridol is a potent inhibitor of CDKs 1, 2, 4, and 6, which are critical for cell cycle progression.[2][3][6] Inhibition of these CDKs leads to cell cycle arrest at the G1/S and G2/M phases.[2][7][8] This action is often mediated by preventing the phosphorylation of the retinoblastoma protein (pRb).[2]
- **Transcriptional Inhibition:** Flavopiridol strongly inhibits CDK9, a component of the positive transcription elongation factor b (P-TEFb).[2][4] This leads to decreased phosphorylation of the C-terminal domain of RNA polymerase II, thereby inhibiting transcriptional elongation.[4] This mechanism is responsible for the downregulation of short-lived anti-apoptotic proteins like Mcl-1.[9][10]
- **Induction of Apoptosis:** By causing cell cycle arrest and inhibiting the transcription of key survival proteins, Flavopiridol induces apoptosis in cancer cells.[1][6][8] This can occur through p53-independent pathways and is a key contributor to its cytotoxic effects.[1]

Signaling Pathways Affected by Flavopiridol

The diagram below illustrates the primary signaling pathways modulated by Flavopiridol, leading to cell cycle arrest and apoptosis.





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